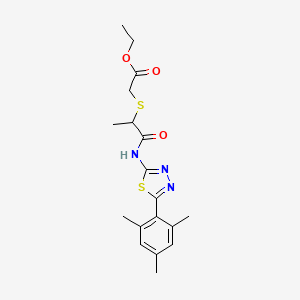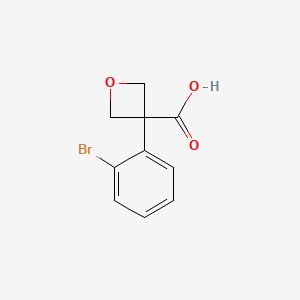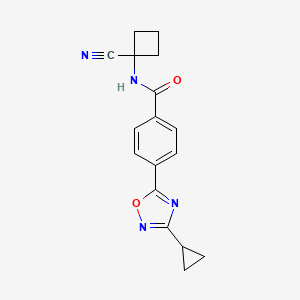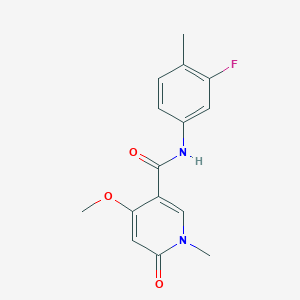
(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential application in research. It is a member of the piperazine family and has been synthesized using various methods.
Scientific Research Applications
Positive Inotropic Activity
This compound has been found to have positive inotropic activity . This means it can increase the force of contraction of the heart muscle, which can be beneficial in conditions like heart failure. The compound was evaluated by measuring left atrial stroke volume in isolated rabbit heart preparations .
Antidepressant Potential
The compound is a potential antidepressant . It is an active metabolite of the withdrawn antidepressant drug piberaline .
Inhibition of Acetylcholinesterases
The compound has been used to study the inhibition of various acetylcholinesterases . This could have implications for conditions like Alzheimer’s disease, where acetylcholinesterase inhibitors are used to increase the levels of acetylcholine in the brain.
Antimicrobial Activity
Triazole derivatives, such as this compound, have been found to have antimicrobial activity . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antifungal Activity
Triazole derivatives are also known for their antifungal activity . They constitute a major class of antifungal drugs, such as fluconazole and voriconazole .
Anticancer Activity
Triazole derivatives have been found to have anticancer activity . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market, such as the anticancer drug carboxyamidotriazole .
Antiviral Activity
Triazole derivatives have been found to have antiviral activity . They have been used in the synthesis of new antiviral agents .
Antitubercular Activity
Triazole derivatives have been found to have antitubercular activity . They have been used in the development of new antitubercular agents .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c21-17-7-4-8-18(13-17)26-15-19(22-23-26)20(27)25-11-9-24(10-12-25)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLSILXSBIALT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperazin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)
![2,9-Dioxadispiro[2.1.35.33]undecane](/img/structure/B2359781.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/no-structure.png)
![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine](/img/structure/B2359787.png)
![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2359788.png)


![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)


